molecular formula C9H3F9O6S3 B14622146 1,3,5-Tris(trifluoromethanesulfonyl)benzene CAS No. 57830-58-7

1,3,5-Tris(trifluoromethanesulfonyl)benzene

Cat. No.: B14622146
CAS No.: 57830-58-7
M. Wt: 474.3 g/mol
InChI Key: SCILOWKYNUQFOV-UHFFFAOYSA-N
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Description

1,3,5-Tris(trifluoromethanesulfonyl)benzene is a tri-substituted benzene derivative characterized by the presence of three trifluoromethanesulfonyl groups attached to the benzene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the successful substitution of the carboxylic acid groups with trifluoromethanesulfonyl groups .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered chemical properties.

Common Reagents and Conditions: Common reagents used in these reactions include n-butyllithium, carbon dioxide, and methyl lithium . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with n-butyllithium and carbon dioxide can yield 2,4,6-tris(trifluoromethyl)benzoic acid .

Scientific Research Applications

1,3,5-Tris(trifluoromethanesulfonyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(trifluoromethanesulfonyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethanesulfonyl groups play a key role in modulating the compound’s reactivity and interactions with other molecules. Specific pathways and targets may vary depending on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(trifluoromethanesulfonyl)benzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry.

Properties

CAS No.

57830-58-7

Molecular Formula

C9H3F9O6S3

Molecular Weight

474.3 g/mol

IUPAC Name

1,3,5-tris(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C9H3F9O6S3/c10-7(11,12)25(19,20)4-1-5(26(21,22)8(13,14)15)3-6(2-4)27(23,24)9(16,17)18/h1-3H

InChI Key

SCILOWKYNUQFOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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